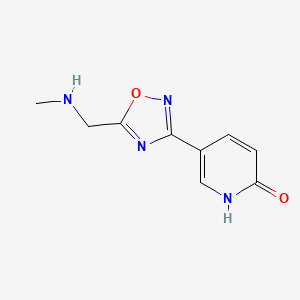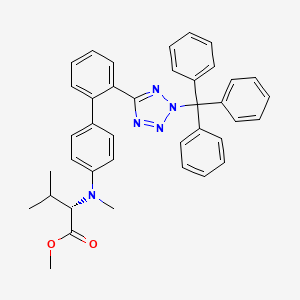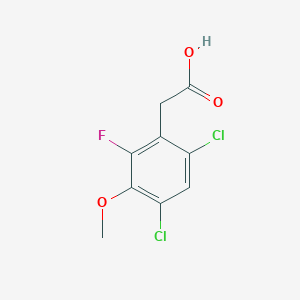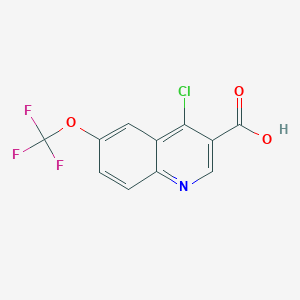
4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid
Descripción general
Descripción
4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a chemical compound with the CAS Number: 2002472-69-5 . It has a molecular weight of 291.61 and its IUPAC name is 4-chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H5ClF3NO3/c12-9-6-3-5(19-11(13,14)15)1-2-8(6)16-4-7(9)10(17)18/h1-4H,(H,17,18) .Physical And Chemical Properties Analysis
This compound is a white to tan solid . It has a predicted boiling point of 345.8±37.0 °C and a predicted density of 1.605±0.06 g/cm3 . Its pKa is predicted to be 0.21±0.30 .Aplicaciones Científicas De Investigación
Synthesis Methods
4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid and its derivatives have been synthesized through various methods, demonstrating their significance in the field of medicinal chemistry. One approach involves the microwave irradiation and conventional heating methods for synthesizing amino and fluoro-substituted quinoline-4-carboxylic acid derivatives, highlighting the efficiency and yield advantages of microwave synthesis (Bhatt, Agrawal & Patel, 2015). Another method includes the synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic acid, a key intermediate for preparing quinolone-3-carboxylic acid derivatives, showcasing the versatility of these compounds in chemical synthesis (Yu, Zhou, Xia, Lin & Chen, 2015).
Anticancer Activity
Quinoline derivatives have been explored for their potential anticancer properties. The synthesized compounds showed significant effects on cellular viability against various carcinoma cell lines, indicating their potential as novel anticancer agents. This includes the study of apoptotic DNA fragmentation in cancer cell lines, confirming the apoptosis-inducing properties of these compounds (Bhatt, Agrawal & Patel, 2015).
Functionalization and Derivative Synthesis
Functionalization of heterocycles, such as the addition of carbon-based nucleophiles to the quinoline ring, has been developed. This methodology enhances the versatility of quinoline derivatives, allowing for further functionalization and creation of complex structures, which could be of significant importance in pharmaceutical and chemical research (Bergman et al., 1998).
Antibacterial Properties
Certain derivatives of quinoline-3-carboxylic acid have shown promising antibacterial activity against Gram-positive and Gram-negative bacterial strains. This highlights their potential application in the development of new antibacterial agents, addressing the growing concern of antibiotic resistance (Kumar et al., 2014).
Molecular Docking Studies
Molecular docking studies have been employed to understand the mechanism of action of these compounds, especially in their interaction with biological targets like topoisomerase IIα. This research provides valuable insights into the design of potent inhibitors that can be used in cancer therapy (Bhatt, Agrawal & Patel, 2015).
Safety And Hazards
The compound has been classified as having acute toxicity (oral) and causing eye irritation . The safety information includes hazard statements H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .
Propiedades
IUPAC Name |
4-chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO3/c12-9-6-3-5(19-11(13,14)15)1-2-8(6)16-4-7(9)10(17)18/h1-4H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTFIAIKCIXGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



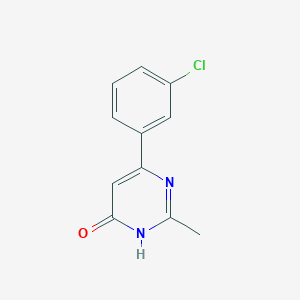

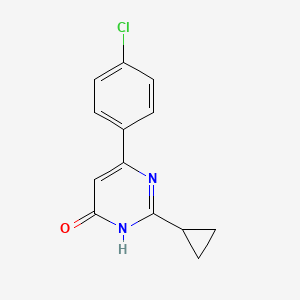
![N-[9-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B1436914.png)
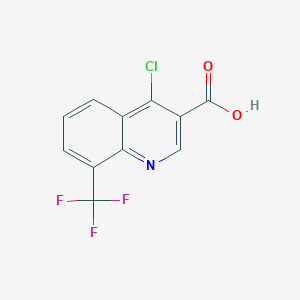
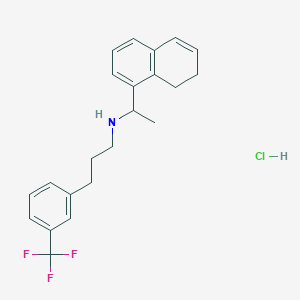
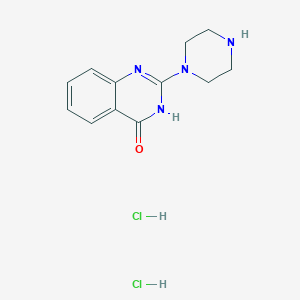
![D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)](/img/structure/B1436921.png)
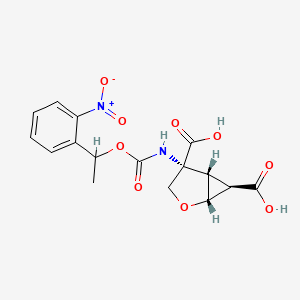
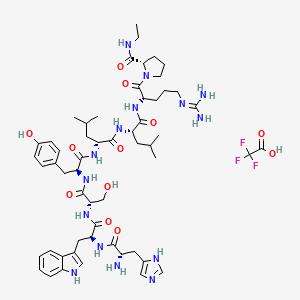
![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine](/img/structure/B1436926.png)
